molecular formula C10H11NO B11757618 1H-Inden-1-one, 6-(aminomethyl)-2,3-dihydro-

1H-Inden-1-one, 6-(aminomethyl)-2,3-dihydro-

Cat. No.: B11757618
M. Wt: 161.20 g/mol
InChI Key: FMHPHYXBASCDPQ-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is an organic compound that features an indanone structure with an aminomethyl group attached to the six-position of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.

Industrial Production Methods

While specific industrial production methods for 6-(aminomethyl)-2,3-dihydro-1H-inden-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(aminomethyl)-2,3-dihydro-1H-inden-1-one exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indanone structure can also interact with various enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is unique due to its specific indanone structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

6-(aminomethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO/c11-6-7-1-2-8-3-4-10(12)9(8)5-7/h1-2,5H,3-4,6,11H2

InChI Key

FMHPHYXBASCDPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)CN

Origin of Product

United States

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